

Tyrphostin 47: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and structural properties of **Tyrphostin 47** (also known as AG-213 and RG-50864), a potent inhibitor of protein tyrosine kinases. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols for its application in research settings.

Chemical Properties and Structure

Tyrphostin 47 is a synthetic compound belonging to the tyrphostin family, a class of molecules designed to inhibit the activity of protein tyrosine kinases by competing with the substrate binding site.[1] Its chemical and physical properties are summarized below.

Physicochemical Data



Property	Value	Reference(s)
IUPAC Name	2-cyano-3-(3,4- dihydroxyphenyl)-2- propenethioamide	[2]
Synonyms	AG-213, RG-50864, α-cyano- 3,4-dihydroxythiocinnamamide	[1][2][3]
CAS Number	118409-60-2	[2][4]
Molecular Formula	C10H8N2O2S	[2][3]
Molecular Weight	220.25 g/mol	[2][4]
Appearance	Solid powder	[2]
Melting Point	213 °C	[1]
Solubility	Soluble in DMSO (up to 75 mM) and Ethanol (up to 75 mM).	[1][5]
Purity	>98%	[2]

Chemical Structure

The structure of **Tyrphostin 47** features a 3,4-dihydroxy-substituted phenyl ring attached to a cyano-substituted propenethioamide group. This structure is critical for its biological activity.

- SMILES:S=C(N)/C(C#N)=C/C1=CC=C(O)C(O)=C1[2][4]
- InChl:InChl=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,
 (H2,12,15)/b7-3+[2]

Stability and Storage

For optimal stability, **Tyrphostin 47** should be stored under specific conditions. Stock solutions, typically prepared in DMSO, are stable for 1 to 3 months when stored at -20°C. For long-term storage (months to years), it is recommended to keep the solid compound in a dry, dark environment at -20°C.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable



to aliquot stock solutions into single-use volumes. The compound is stable for several weeks at ambient temperature during standard shipping.[2]

Mechanism of Action and Biological Activity

Tyrphostin 47 is a potent inhibitor of several protein tyrosine kinases, with a primary role in blocking signal transduction pathways that are crucial for cell proliferation and survival.[2]

Inhibition of Receptor Tyrosine Kinases

The primary mechanism of action for **Tyrphostin 47** is the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways.[6] **Tyrphostin 47** competitively blocks the substrate-binding site of the EGFR kinase domain, thereby preventing this autophosphorylation and subsequent signal propagation.[1][7]

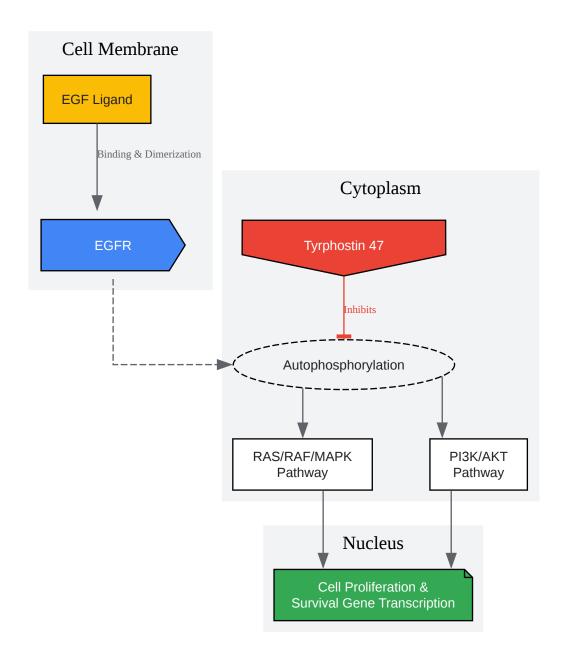
The inhibitory activity of **Tyrphostin 47** is not limited to EGFR. It also demonstrates potent inhibition against other tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) for its key targets are summarized in the table below.

Target Kinase	IC50 Value	Reference(s)
EGFR	2.4 μΜ	[2]
PDGFR (Platelet-Derived Growth Factor Receptor)	3.5 μΜ	[2]
p210bcr-abl	5.9 μΜ	[2]
WNK1	Nonspecific inhibitor	[4]

Signaling Pathway Inhibition

By inhibiting EGFR, **Tyrphostin 47** effectively blocks the downstream signaling pathways responsible for cell growth and proliferation. The following diagram illustrates the point of inhibition within the EGFR signaling cascade.





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EGFR signaling pathway inhibition by Tyrphostin 47.

Experimental Protocols

Tyrphostin 47 is widely used in cell-based assays to investigate the roles of tyrosine kinases in cellular processes. Below are detailed protocols for two common experiments: a cell proliferation assay and a Western blot for protein phosphorylation analysis.



Cell Viability and Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation following treatment with **Tyrphostin 47**.[8][9][10]

Materials:

- Target cell line
- Complete culture medium (e.g., DMEM with 10% FBS)
- Tyrphostin 47 stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
- MTT solvent (e.g., DMSO or acidified isopropanol)[10]
- · Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
- Treatment: Prepare serial dilutions of Tyrphostin 47 in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%). Replace the medium in the wells with 100 μL of the medium containing the desired concentrations of Tyrphostin 47. Include vehicle control (DMSO only) and untreated control wells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]



- Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 μL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[8]
- Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570-590 nm using a microplate reader.[9]
- Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value.

Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of **Tyrphostin 47** on ligand-induced EGFR phosphorylation in cultured cells.[5][11]

Materials:

- Target cell line (e.g., A431, known for high EGFR expression)
- · 6-well plates
- Tyrphostin 47 stock solution (in DMSO)
- Growth factor ligand (e.g., EGF)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11]
- Protein assay kit (e.g., BCA)
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-EGFR (e.g., p-Tyr1068), anti-total-EGFR
- Loading control antibody (e.g., anti-β-actin or anti-GAPDH)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- · Imaging system

Procedure:

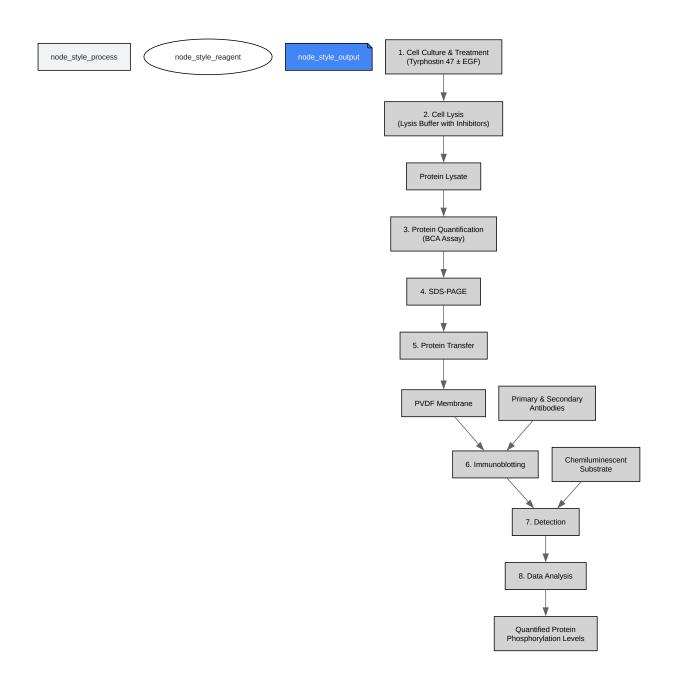
- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.[11]
 - (Optional) Serum-starve the cells for 4-24 hours to reduce basal receptor activity.
 - Pre-treat the cells with various concentrations of Tyrphostin 47 or vehicle control (DMSO)
 for 1-2 hours.[11]
 - Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[11]
- Cell Lysis:
 - Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.
 [5]
 - Add 100-200 μL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
 - Collect the supernatant containing the protein extract.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.[11]
 - Normalize all samples to the same protein concentration with lysis buffer.



- Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[5]
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel and perform electrophoresis.[12]
 - Transfer the separated proteins to a PVDF membrane.[5]
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (anti-p-EGFR and anti-total-EGFR)
 overnight at 4°C.[12]
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
- · Detection and Analysis:
 - Wash the membrane again with TBST.
 - Apply chemiluminescent substrate and capture the signal using an imaging system.
 - To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody.
 - Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.

The following diagram outlines the general workflow for a Western blot experiment.





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General experimental workflow for Western blot analysis.



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